(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-3-33-22-12-10-20(11-13-22)27-25(30)19(17-26)15-18-9-14-23(24(16-18)29(31)32)28(2)21-7-5-4-6-8-21/h4-16H,3H2,1-2H3,(H,27,30)/b19-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKFHTUCWPNDEK-CYVLTUHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)N(C)C3=CC=CC=C3)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)N(C)C3=CC=CC=C3)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes a cyano group, an ethoxyphenyl moiety, and a nitrophenyl group. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Signal Transduction Pathways : The presence of nitro and cyano groups may allow the compound to interact with various signaling pathways, influencing cell proliferation and apoptosis.
- Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, suggesting potential applications in treating infections.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 10.5 | Inhibition of cell cycle progression |
| A549 (Lung) | 12.8 | Disruption of mitochondrial function |
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial strains. Results indicated significant inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Case Study on Anticancer Efficacy : A study involving MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased Annexin V staining, indicating early apoptotic events.
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it could serve as a potential alternative treatment option for infections caused by resistant bacteria.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Physicochemical Properties
- Electron Effects : The 3-nitro group in the target compound creates a stronger electron-deficient aryl system than halogenated (e.g., ) or methoxy-substituted (e.g., ) analogs, influencing reactivity in nucleophilic aromatic substitutions.
Crystallographic and Computational Insights
- Crystallography: Tools like SHELX () and ORTEP () are critical for determining Z/E configurations and hydrogen-bonding networks. The nitro and cyano groups in the target compound may form C–H···O/N interactions, stabilizing crystal lattices .
- Hydrogen-Bonding Patterns: Compared to indole-containing analogs (), the target compound’s N-methylanilino group may participate in weaker C–H···π interactions rather than classical H-bonds .
Preparation Methods
Standard Procedure Using Piperidine Catalyst
Reagents :
- 4-(N-Methylanilino)-3-nitrobenzaldehyde (1.0 equiv)
- 2-Cyano-N-(4-ethoxyphenyl)acetamide (1.0 equiv)
- Piperidine (10 mol%)
- Absolute ethanol (solvent)
Steps :
- Dissolve aldehyde (5.0 g, 17.2 mmol) and cyanoacetamide (4.2 g, 17.2 mmol) in 50 mL ethanol.
- Add piperidine (0.29 mL) and reflux at 80°C for 6–8 h (TLC monitoring).
- Cool to 0°C, filter precipitate, and wash with cold ethanol.
- Recrystallize from ethanol:DCM (3:1) to obtain pure (Z)-isomer.
Yield : 82–88%
Purity : >95% (HPLC)
Mechanistic Insights :
Piperidine deprotonates the α-hydrogen of cyanoacetamide, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated product. The Z-selectivity arises from steric hindrance between the 4-ethoxyphenyl group and nitro substituent during conjugation.
Alternative Methodologies and Optimization
Microwave-Assisted Synthesis
Reagents :
- Same as Section 2.1
- DMF (solvent)
- Triethylamine (15 mol%)
Procedure :
- Irradiate reactants in DMF at 100°C (300 W) for 20 min.
- Quench with ice water and extract with ethyl acetate.
Advantages :
- Time reduction: 20 min vs. 6–8 h
- Yield: 85% (comparable to conventional heating)
Solvent-Free Mechanochemical Approach
Conditions :
- Ball milling (500 rpm, 2 h)
- NaOH (5 mol%) as base
Outcomes :
Critical Reaction Parameters
Base Selection Impact
| Base | Solvent | Temp (°C) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 9:1 | 88 |
| Triethylamine | DMF | 100 | 8:1 | 85 |
| NaOH | Solvent-free | RT | 4:1 | 78 |
Key Observations :
- Piperidine maximizes Z-selectivity due to mild basicity and steric effects.
- Strong bases (e.g., NaOH) promote side reactions (e.g., hydrolysis of nitrophenyl groups).
Purification and Characterization
Recrystallization Protocols
Spectroscopic Validation
- IR (KBr) : ν = 2,220 cm⁻¹ (C≡N), 1,680 cm⁻¹ (C=O), 1,520 cm⁻¹ (NO₂).
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.5 Hz, 2H, Ar-H), 7.89 (s, 1H, NH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.45 (s, 3H, N-CH₃).
Industrial-Scale Considerations
Continuous Flow Synthesis
Setup :
- Microreactor (residence time: 10 min)
- Catalyst: Amberlyst A-21 (acidic resin)
Benefits :
Challenges and Mitigation Strategies
Common Side Reactions
- E/Z Isomerization : Minimized by low-temperature workup (<10°C).
- Nitro Group Reduction : Avoid reductive solvents (e.g., THF) or prolonged heating.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
